Hydrogen Bond Donor Capacity: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol vs. 2-Chloro-5-(pyridin-3-yl)pyrimidine
The 4-hydroxyl group on the target compound provides a critical hydrogen bond donor (HBD=1) that is absent in the 2-chloro-5-(pyridin-3-yl)pyrimidine analog (HBD=0). This difference directly impacts the ability to form key hinge-region interactions with kinase ATP-binding sites [1]. The target compound's HBD count of 1, combined with 3 hydrogen bond acceptors (HBA=3), yields a balanced donor/acceptor profile that is more compliant with Lipinski's Rule of Five for oral drug-likeness compared to analogs lacking the hydroxyl donor [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | 2-Chloro-5-(pyridin-3-yl)pyrimidine: HBD = 0 |
| Quantified Difference | Target compound provides one additional hydrogen bond donor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The presence of a hydrogen bond donor is often essential for kinase hinge-region binding; its absence in comparator analogs may completely abrogate target engagement.
- [1] Kuujia Product Research Brief: Key intermolecular interaction features of 5-chloro-6-pyridin-3-yl-pyrimidin-4-ol in kinase binding pockets. View Source
- [2] PubChem Compound Summary for CID 136842598. Computed Properties: Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count. View Source
